molecular formula C8H7N3O3 B1612070 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one CAS No. 5310-52-1

7-Nitro-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B1612070
CAS No.: 5310-52-1
M. Wt: 193.16 g/mol
InChI Key: MLRCQCJQHUFFBS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7-Nitro-3,4-dihydro-1H-quinoxalin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme nitric oxide synthase (NOS), where it acts as an inhibitor. This inhibition affects the production of nitric oxide, a crucial signaling molecule in many physiological processes. Additionally, this compound has been shown to interact with glutamate receptors, particularly the NMDA receptor, influencing synaptic transmission and plasticity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by inhibiting the NMDA receptor, leading to altered calcium influx and downstream signaling cascades. This modulation can impact gene expression and cellular metabolism, potentially offering neuroprotective effects. In non-neuronal cells, this compound can influence cell proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the NMDA receptor, inhibiting its activity and reducing calcium influx into the cell. This inhibition can prevent excitotoxicity, a process where excessive glutamate causes neuronal damage. Additionally, by inhibiting nitric oxide synthase, this compound reduces the production of nitric oxide, which can modulate various signaling pathways and gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of NMDA receptors and nitric oxide synthase, resulting in lasting changes in cellular function and signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to provide neuroprotective effects by inhibiting excitotoxicity. At higher doses, it can exhibit toxic effects, including neuronal damage and impaired cognitive function. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can also affect metabolic flux by modulating the activity of nitric oxide synthase and influencing the levels of nitric oxide and related metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters and binding proteins facilitate its movement within cells, and its distribution is influenced by its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors. Post-translational modifications and targeting signals can direct it to specific organelles, such as the mitochondria, where it can influence cellular respiration and energy production .

Properties

IUPAC Name

7-nitro-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,9H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRCQCJQHUFFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601216
Record name 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5310-52-1
Record name 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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